![molecular formula C23H15ClFNO3 B2979067 N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-fluorobenzamide CAS No. 923194-03-0](/img/structure/B2979067.png)
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a benzamide derivative, which means it contains a benzoyl group (a benzene ring attached to a carbonyl group) and an amide group (a carbonyl group attached to a nitrogen). The presence of the benzofuran and fluorobenzene rings suggests that this compound may have interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate benzofuran and fluorobenzene derivatives. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a benzofuran ring (a fused benzene and furan ring) and a fluorobenzene ring (a benzene ring with a fluorine atom) connected by a benzoyl group .Chemical Reactions Analysis
As a benzamide derivative, this compound may undergo reactions typical of amides, such as hydrolysis. The presence of the benzofuran and fluorobenzene rings may also influence its reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the fluorine atom could influence its polarity and the benzofuran ring could influence its aromaticity .Applications De Recherche Scientifique
Antimicrobial Activity
A study by Desai et al. (2013) focused on the synthesis of fluorobenzamides, including compounds structurally related to N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-fluorobenzamide, which exhibited promising antimicrobial properties. The presence of a fluorine atom in the benzoyl group of these compounds was essential for enhancing their antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi (Desai, Rajpara, & Joshi, 2013).
Anticancer Potential
Research into the pharmacological effects of 4-thiazolidinone derivatives, which share a structural resemblance with this compound, indicated significant anticonvulsant activity. These compounds are designed to interact with benzodiazepine receptors, which have implications for sedative-hypnotic and anticonvulsant properties without impairing learning and memory. This suggests potential research applications in the development of new therapeutic agents for neurological conditions (Faizi et al., 2017).
Photocatalytic and Environmental Applications
A study by Torimoto et al. (1996) explored the photodecomposition of organic pollutants using photocatalysts related to this compound. This research highlighted the potential of using such compounds in environmental remediation, specifically in enhancing the rate of mineralization of pollutants and reducing the concentration of toxic intermediates in aqueous solutions (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).
Bioefficacy Against Mosquito Vectors
Garud et al. (2011) synthesized a series of aromatic amides, including structures analogous to this compound, to study their repellent activity against Aedes aegypti mosquitoes. This research is crucial for developing new strategies in vector control, highlighting the potential use of these compounds in personal protection management against vector-borne diseases (Garud, Ganesan, Prakash, Vijayaraghavan, & Shinde, 2011).
Mécanisme D'action
Propriétés
IUPAC Name |
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClFNO3/c1-13-19-12-18(26-23(28)15-4-8-17(25)9-5-15)10-11-20(19)29-22(13)21(27)14-2-6-16(24)7-3-14/h2-12H,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEXAOJVZZBDOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)F)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
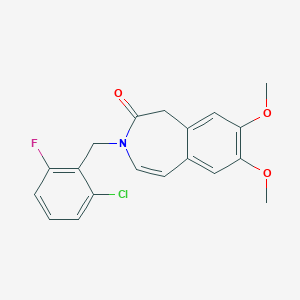

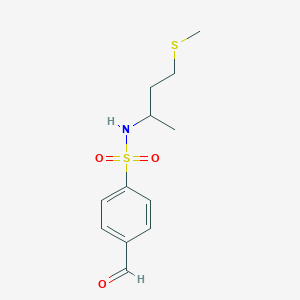
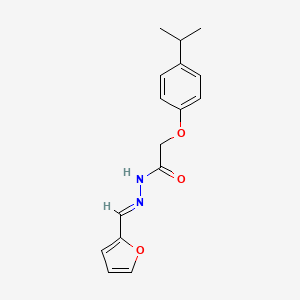
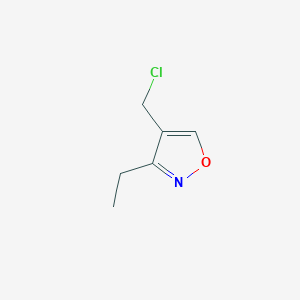
![6-[(1-Benzylaziridin-2-yl)methoxy]isoquinoline](/img/structure/B2978991.png)
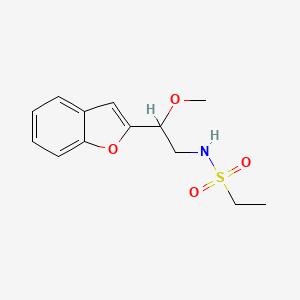
![4,5-Dimethoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B2978994.png)

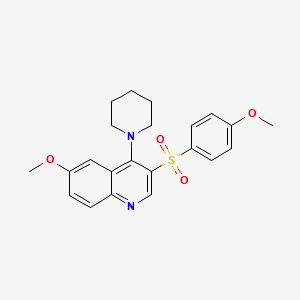
![Ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-phenoxypropanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2978999.png)
![N-(3-ethylphenyl)-2-[3-(4-fluorophenyl)-7-oxoisothiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2979000.png)
![Methyl 4-[(2-piperazin-1-ylacetyl)amino]benzoate](/img/structure/B2979001.png)

